molecular formula C9H19ClN2 B3239625 (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride CAS No. 1421049-58-2

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride

Cat. No.: B3239625
CAS No.: 1421049-58-2
M. Wt: 190.71 g/mol
InChI Key: NUZCUMITFHBEPM-FVGYRXGTSA-N
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Description

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride typically involves the following steps:

    Methylation: The methylation of the nitrogen atom in the piperidine ring is often carried out using methyl iodide or dimethyl sulfate under basic conditions.

    Resolution: The resolution of the racemic mixture to obtain the (S)-enantiomer can be achieved using chiral resolution agents or chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where various alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and sulfonates.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or arylated piperidine derivatives.

Scientific Research Applications

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with similar structural features.

    Cyclopropylamine: A compound with a cyclopropyl group attached to an amine.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride is unique due to the combination of the cyclopropyl group and the (S)-enantiomeric form, which can impart specific stereochemical properties and biological activities not observed in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZCUMITFHBEPM-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCNC1)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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